2-(Azidomethyl)-5-(o-tolyl)oxazole
Overview
Description
“2-(Azidomethyl)-5-(o-tolyl)oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains an azidomethyl group (-CH2N3), which is a functional group consisting of an azide (N3) attached to a methylene (-CH2-) group . The “o-tolyl” part refers to a tolyl group in the ortho position, meaning it’s attached to the second carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, for example, would contribute to the compound’s planarity and potentially its aromaticity . The azidomethyl group could introduce some polarity to the molecule, while the o-tolyl group would likely contribute to its hydrophobicity .Chemical Reactions Analysis
The reactivity of “this compound” would depend on its functional groups. The azide group is known to be quite reactive and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The oxazole ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the oxazole ring could contribute to its stability and possibly its aromaticity . The azidomethyl group could affect its polarity, and the o-tolyl group could influence its solubility .Scientific Research Applications
Continuous Multistep Synthesis
An efficient three-step protocol has been developed for producing 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process. This method demonstrates the versatility of 2-(azidomethyl)oxazoles as building blocks for further chemical synthesis, showcasing good selectivity and overall yields in short residence times. The process underscores the importance of these compounds in streamlining synthetic pathways in organic chemistry (Rossa et al., 2018).
Heterocyclic Chemistry and Biological Activities
Oxazole compounds, including 2-(Azidomethyl)-5-(o-tolyl)oxazole, are integral to medicinal chemistry due to their ability to bind with a variety of enzymes and receptors in biological systems. These interactions enable oxazole derivatives to display a wide range of biological activities, making them attractive candidates for the development of new medicinal agents. Research has systematically reviewed oxazole-based compounds, including their antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and other pharmacological activities (Zhang et al., 2018).
Synthesis Techniques and Chemical Properties
Studies have also focused on the synthesis techniques and chemical properties of oxazole derivatives. For example, the gold catalysis method has been used for the mild conditions synthesis of oxazoles from N-propargylcarboxamides, showcasing the versatility of oxazoles in chemical synthesis and the potential for novel reaction conditions to enhance their formation (Hashmi et al., 2004).
Safety and Hazards
Mechanism of Action
- The primary target of 2-(Azidomethyl)-5-(o-tolyl)oxazole (referred to as OTBN) is not explicitly mentioned in the available literature. However, we can infer that it plays a crucial role in the synthesis of angiotensin receptor blockers (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .
Target of Action
Properties
IUPAC Name |
2-(azidomethyl)-5-(2-methylphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-4-2-3-5-9(8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHVBFRDEQZMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(O2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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